4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide
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Overview
Description
4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features both indole and benzenesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide: Unique due to the presence of both indole and benzenesulfonyl groups.
4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]aniline: Similar structure but with an aniline group instead of a benzamide.
4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]pyridine: Contains a pyridine ring instead of a benzamide.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H20N2O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H20N2O3S/c26-23(24-15-14-18-16-25-22-9-5-4-8-21(18)22)17-10-12-20(13-11-17)29(27,28)19-6-2-1-3-7-19/h1-13,16,25H,14-15H2,(H,24,26) |
InChI Key |
GRCHNTCHOQQYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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